molecular formula C10H12N4O B4797028 6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

Cat. No.: B4797028
M. Wt: 204.23 g/mol
InChI Key: MOYGHPYGDRPHTI-UHFFFAOYSA-N
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Description

6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a pyrimidine derivative known for its diverse applications in organic chemistry and medicinal research. Pyrimidine derivatives are significant due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions. Bismuth (III) nitrate pentahydrate is often used as a mild and efficient catalyst for this process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is preferred due to their environmental and economic benefits, such as ease of separation and regeneration .

Chemical Reactions Analysis

Types of Reactions

6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce dihydropyrimidines .

Scientific Research Applications

6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-OXO-2-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
  • 1-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
  • 2-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

Uniqueness

6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its piperidino group, which enhances its solubility and bioavailability compared to other pyrimidine derivatives. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-6-8-7-12-10(13-9(8)15)14-4-2-1-3-5-14/h7H,1-5H2,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGHPYGDRPHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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